[2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid, also known as 4-allyl-2-methoxyphenyl hydrogen sulfate or sulfuric acid mono-(4-allyl-2-methoxy-phenyl ester), belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. [2-Methoxy-4-(prop-2-en-1-yl)phenyl]oxidanesulfonic acid can be converted into eugenol.

Eugenol sulfate

CAS No.: 95480-60-7

Cat. No.: VC1671850

Molecular Formula: C10H12O5S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95480-60-7 |

|---|---|

| Molecular Formula | C10H12O5S |

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) hydrogen sulfate |

| Standard InChI | InChI=1S/C10H12O5S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3,(H,11,12,13) |

| Standard InChI Key | XWAZTQUZONPJEW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

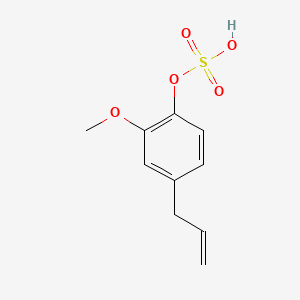

Eugenol sulfate has the molecular formula C₁₀H₁₂O₅S with a molecular weight of 244.27 g/mol. The compound contains an allyl chain attached to a guaiacol core structure with a sulfate group replacing the phenolic hydrogen .

Nomenclature and Identifiers

Eugenol sulfate possesses several systematic names and identifiers that facilitate its precise identification in chemical databases and literature:

-

IUPAC Name: (2-methoxy-4-prop-2-enylphenyl) hydrogen sulfate

-

CAS Registry Number: 95480-60-7

-

InChI: InChI=1S/C10H12O5S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3,(H,11,12,13)

-

InChIKey: XWAZTQUZONPJEW-UHFFFAOYSA-N

Physical and Chemical Properties

Synthesis of Eugenol Sulfate

Chemical Synthesis Methods

The synthesis of eugenol sulfate typically involves the sulfonation of eugenol using sulfuric acid in a controlled reaction environment. This process follows an electrophilic aromatic substitution mechanism where the sulfonic (SO₃) group from sulfuric acid acts as the electrophile. The benzene ring of eugenol functions as an aromatic substrate that attacks the sulfonate group to produce the sulfonated compound .

A notable synthetic approach reported in literature involves a concise synthesis of eugenol sulfate with structural confirmation through ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS) . This represents one of the first reported direct syntheses of eugenol sulfate, providing a valuable standard for metabolic studies.

Reaction Mechanism

The sulfonation reaction progresses through the following mechanism:

-

The sulfur trioxide (SO₃) component of sulfuric acid acts as an electrophile

-

The electron-rich aromatic ring of eugenol attacks this electrophile

-

The reaction proceeds with the formation of a σ-complex intermediate

-

Deprotonation of this intermediate leads to the formation of eugenol sulfate

This electrophilic aromatic substitution reaction occurs preferentially at the position containing the phenolic hydroxyl group due to its directing influence on the incoming electrophile.

Metabolism and Formation of Eugenol Sulfate in Biological Systems

Metabolic Pathways of Eugenol

Eugenol undergoes extensive metabolism in humans and other mammals following oral administration. After absorption, eugenol is subject to several biotransformation pathways, with Phase II conjugation representing a predominant route. The metabolism of eugenol in humans shows striking similarities to that observed in rodent models, making the latter valuable experimental systems for studying eugenol pharmacokinetics .

Studies in human volunteers have revealed that eugenol is rapidly absorbed and metabolized after oral administration and almost completely excreted in urine within 24 hours. Unmetabolized eugenol excreted in urine amounts to less than 0.1% of the administered dose, highlighting the efficiency of metabolic conversion .

Formation of Eugenol Sulfate

The formation of eugenol sulfate occurs primarily through Phase II metabolism, wherein the hydroxyl group of eugenol reacts with activated sulfate to form a sulfate conjugate. This reaction is catalyzed by sulfotransferase enzymes that transfer a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety of eugenol .

The metabolic profile of eugenol in humans shows that approximately 50% of the conjugated metabolites consist of eugenol-glucuronide and eugenol sulfate, with the latter representing a significant proportion . The reaction of the phenolic hydroxyl group with sulfate causes the formation of conjugates which are ultimately excreted in the urine.

Pharmacokinetic Parameters

Research in Sprague-Dawley rats administered eugenol has provided valuable pharmacokinetic data. Following oral administration, eugenol exhibits a plasma half-life (t₁/₂) of approximately 14 hours and a blood half-life of about 18 hours. Glucuronide and sulfate conjugates of eugenol, including eugenol sulfate, have been identified in urine samples from these animals .

Table 1: Pharmacokinetic Parameters of Eugenol in Rats

| Parameter | Value |

|---|---|

| Plasma t₁/₂ | 14.0 hours |

| Blood t₁/₂ | 18.3 hours |

| Systemic clearance (plasma) | 157 mL/min/kg |

| Systemic clearance (blood) | 204 mL/min/kg |

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Eugenol sulfate can be detected and quantified using various analytical techniques, with liquid chromatography coupled to mass spectrometry (LC-MS/MS) being particularly valuable. A notable approach involves the use of dansyl chloride derivatization followed by LC-MS/MS analysis, which enhances the detection sensitivity for eugenol and its metabolites including eugenol sulfate .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides valuable structural information for confirming the identity of eugenol sulfate. High-resolution mass spectrometry (HR-MS) further enables accurate mass determination and structural elucidation of this compound .

Biological Significance and Pharmacological Implications

Role in Detoxification

The formation of eugenol sulfate represents a critical detoxification mechanism that facilitates the elimination of eugenol from the body. This is particularly important given that eugenol at high concentrations can exhibit cytotoxic effects. Studies in isolated rat hepatocytes have demonstrated that eugenol at concentrations of 1 mM can cause a loss of over 90% of intracellular glutathione and result in approximately 85% cell death over a 5-hour incubation period .

The conversion of eugenol to its sulfate conjugate significantly decreases its lipophilicity, increases its water solubility, and facilitates its urinary excretion, thereby reducing potential toxicity. This detoxification pathway is essential for preventing the accumulation of potentially harmful levels of eugenol in the body .

Biomarker Applications

Eugenol sulfate serves as a valuable biomarker for eugenol exposure and metabolism. Detection of eugenol sulfate in urine samples can provide evidence of eugenol consumption or exposure, which may be relevant in various contexts including toxicological investigations, dietary studies, and pharmacokinetic research .

Comparative Metabolism

The metabolism of eugenol to eugenol sulfate shows remarkable similarities between humans and rodents, making the latter valuable models for studying eugenol pharmacokinetics and toxicology. This metabolic concordance enhances the translational relevance of findings from animal studies to human applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume